An In-depth Technical Guide to the Synthesis of Sodium 4-Nitrobenzoate from 4-Nitrobenzoic Acid
An In-depth Technical Guide to the Synthesis of Sodium 4-Nitrobenzoate from 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid. The document details the chemical principles, experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.
Introduction
Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It serves as a versatile intermediate in organic synthesis, finding applications in various fields, including the preparation of dyes and as a potential building block in the development of pharmaceutical compounds. The synthesis from 4-nitrobenzoic acid is a fundamental acid-base neutralization reaction, which is both efficient and high-yielding. This guide will explore the common methods for this conversion, providing detailed procedural information and expected outcomes.
Chemical Reaction and Mechanism
The synthesis of sodium 4-nitrobenzoate from 4-nitrobenzoic acid is a straightforward acid-base reaction. The acidic proton of the carboxylic acid group in 4-nitrobenzoic acid is abstracted by a basic sodium salt, typically sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding sodium salt and water (or carbonic acid in the case of bicarbonate).
Reaction with Sodium Hydroxide:
C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O
Reaction with Sodium Bicarbonate:
C₇H₅NO₄ + NaHCO₃ → C₇H₄NNaO₄ + H₂CO₃ (H₂O + CO₂)
The reaction is driven by the formation of the stable sodium salt and, in the case of sodium bicarbonate, the evolution of carbon dioxide gas.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of sodium 4-nitrobenzoate.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Pale yellow solid |
| Sodium Hydroxide | NaOH | 40.00 | White solid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder |
| Sodium 4-nitrobenzoate | C₇H₄NNaO₄ | 189.10 | White to pale yellow crystalline powder[1] |
Table 2: Reported Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Acetone (B3395972) | 20 | Not Specified | 97 | [Chemistry - A European Journal, 2010, 16, 7469-7477][2] |
| Sodium Hydroxide | Water | Ambient | ~30 minutes | >95 (expected) | General Procedure |
| Sodium Bicarbonate | Water | Ambient | ~1 hour | >95 (expected) | General Procedure |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of sodium 4-nitrobenzoate using sodium hydroxide and sodium bicarbonate.
Protocol 1: Synthesis using Sodium Hydroxide
This protocol is based on the high-yield synthesis reported in the literature[2] and adapted for a standard laboratory setting.
Materials:
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4-Nitrobenzoic acid (1.0 eq)
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Sodium hydroxide (1.0 eq)
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Acetone
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Distilled water
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Magnetic stirrer and stir bar
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Beaker or Erlenmeyer flask
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Büchner funnel and filter paper
Procedure:
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Dissolution of Reactant: In a beaker, dissolve 1.0 equivalent of 4-nitrobenzoic acid in a suitable amount of acetone.
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Preparation of Base Solution: In a separate beaker, prepare a solution of 1.0 equivalent of sodium hydroxide in a minimal amount of water and dilute with acetone.
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Reaction: While stirring the 4-nitrobenzoic acid solution at 20°C, slowly add the sodium hydroxide solution. A precipitate of sodium 4-nitrobenzoate may form.
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Completion and Isolation: Continue stirring for 30 minutes to ensure the reaction goes to completion. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting material.
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Drying: Dry the resulting white to pale yellow crystalline powder in a vacuum oven to obtain the final product.
Protocol 2: Synthesis using Sodium Bicarbonate
This protocol provides an alternative method using a milder base.
Materials:
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4-Nitrobenzoic acid (1.0 eq)
-
Sodium bicarbonate (1.0 eq)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
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Rotary evaporator (optional)
Procedure:
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Dissolution of Reactant: Suspend 1.0 equivalent of 4-nitrobenzoic acid in distilled water in a beaker.
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Reaction: While stirring, slowly add 1.0 equivalent of sodium bicarbonate in small portions. Effervescence (evolution of CO₂ gas) will be observed. Continue adding the bicarbonate until the effervescence ceases and all the 4-nitrobenzoic acid has dissolved, indicating the formation of the soluble sodium salt.
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Isolation: The sodium 4-nitrobenzoate is now in aqueous solution. To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.
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Drying: Dry the resulting solid in a vacuum oven.
Characterization of Sodium 4-Nitrobenzoate
The identity and purity of the synthesized sodium 4-nitrobenzoate can be confirmed by various analytical techniques.
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Appearance: A white to pale yellow crystalline powder.[1]
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Melting Point: The melting point of the salt is expected to be significantly different from the starting acid (4-nitrobenzoic acid melts at 242 °C).
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Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong carboxylate (COO⁻) stretching bands. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected around 1523 cm⁻¹ and 1343 cm⁻¹, respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show signals corresponding to the aromatic protons. The acidic proton of the carboxylic acid will be absent.
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¹³C NMR: The spectrum will show a characteristic shift in the carbonyl carbon signal upon deprotonation.
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Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of sodium 4-nitrobenzoate.
Caption: Chemical equation for the synthesis of sodium 4-nitrobenzoate.
